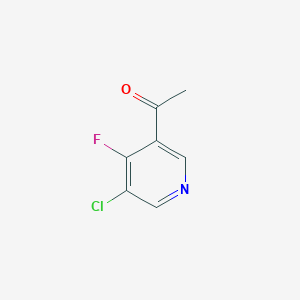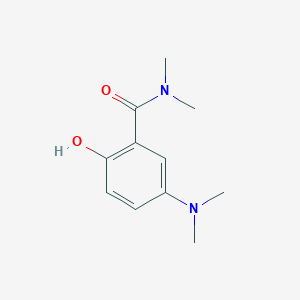![molecular formula C11H10O5 B14854478 [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with the molecular formula C11H10O5. It contains a formyl group, a methoxycarbonyl group, and a phenylacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a methoxycarbonyl-substituted benzene derivative followed by the introduction of the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Probes: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine:
Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in enzymes or proteins, altering their activity. The methoxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- [3-Formylphenyl]acetic acid
- [5-(Methoxycarbonyl)phenyl]acetic acid
- [3-Formyl-4-(methoxycarbonyl)phenyl]acetic acid
Comparison:
- Structural Differences: The position of the formyl and methoxycarbonyl groups varies among these compounds, affecting their chemical reactivity and physical properties.
- Reactivity: [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid may exhibit unique reactivity patterns due to the specific positioning of its functional groups.
- Applications: While similar compounds may share some applications, this compound’s unique structure can make it more suitable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
2-(3-formyl-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H10O5/c1-16-11(15)9-3-7(5-10(13)14)2-8(4-9)6-12/h2-4,6H,5H2,1H3,(H,13,14) |
Clé InChI |
WCNAGQXRKLPEGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)
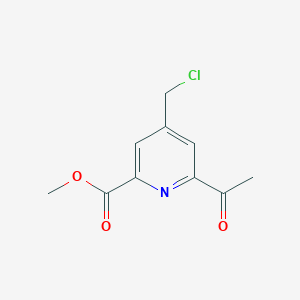
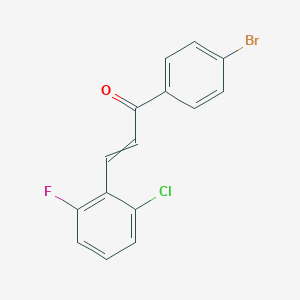
![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)
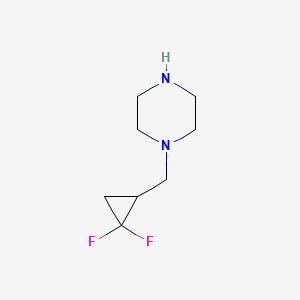

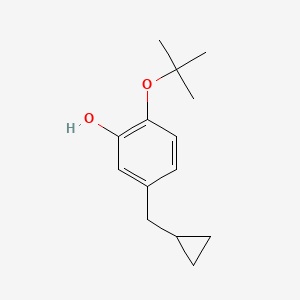
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
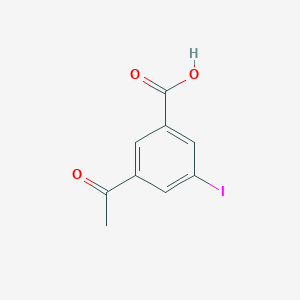

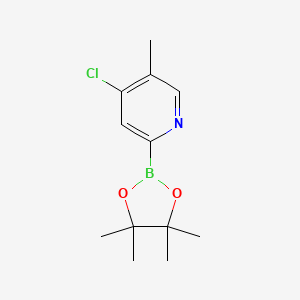
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
